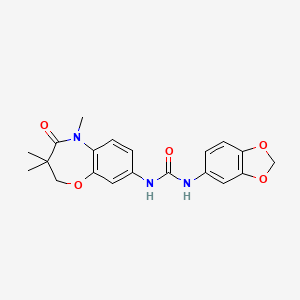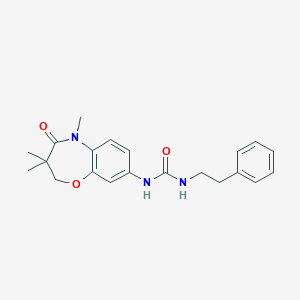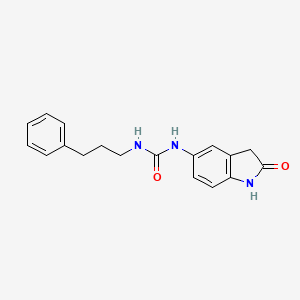
3-(2-oxo-2,3-dihydro-1H-indol-5-yl)-1-(3-phenylpropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-oxo-2,3-dihydro-1H-indol-5-yl)-1-(3-phenylpropyl)urea (3-ODU) is an organic compound with potential applications in scientific research. It is a heterocyclic compound, containing an indole ring and a urea group, and is of interest due to its potential biological activity, as well as its potential uses in laboratory experiments.
科学的研究の応用
3-(2-oxo-2,3-dihydro-1H-indol-5-yl)-1-(3-phenylpropyl)urea has potential applications in scientific research. It has been used in a variety of studies, including studies on the effects of oxidative stress, the regulation of gene expression, and the modulation of cellular signaling pathways. It has also been used in studies on the effects of inflammation and cancer.
作用機序
3-(2-oxo-2,3-dihydro-1H-indol-5-yl)-1-(3-phenylpropyl)urea has been shown to modulate the activity of several enzymes, including cyclooxygenase-2 (COX-2), phospholipase A2 (PLA2), and nitric oxide synthase (NOS). In addition, it has been found to inhibit the activity of the enzyme thymidylate synthase, which is involved in the synthesis of DNA.
Biochemical and Physiological Effects
3-(2-oxo-2,3-dihydro-1H-indol-5-yl)-1-(3-phenylpropyl)urea has been found to have several biochemical and physiological effects. It has been found to reduce inflammation, inhibit the formation of reactive oxygen species, and modulate the activity of several enzymes involved in cellular signaling pathways. In addition, it has been found to reduce oxidative stress, reduce the risk of cancer, and modulate the expression of genes involved in cell death and survival.
実験室実験の利点と制限
3-(2-oxo-2,3-dihydro-1H-indol-5-yl)-1-(3-phenylpropyl)urea has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of potential applications in scientific research. However, it also has some limitations. It is not very soluble in water, and it has a low solubility in organic solvents, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for 3-(2-oxo-2,3-dihydro-1H-indol-5-yl)-1-(3-phenylpropyl)urea research. It could be used to study the effects of oxidative stress and inflammation on various diseases, such as cancer. It could also be used to study the effects of gene expression on cellular signaling pathways. In addition, it could be used to study the effects of cellular signaling pathways on cell death and survival. Finally, it could be used to develop new drugs or treatments for various diseases.
合成法
3-(2-oxo-2,3-dihydro-1H-indol-5-yl)-1-(3-phenylpropyl)urea is synthesized through a condensation reaction between 1-(3-phenylpropyl)urea and 2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid. This condensation reaction is catalyzed by an acid, such as sulfuric acid, and is conducted at a temperature of 100-110 °C. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to form the desired product.
特性
IUPAC Name |
1-(2-oxo-1,3-dihydroindol-5-yl)-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c22-17-12-14-11-15(8-9-16(14)21-17)20-18(23)19-10-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10,12H2,(H,21,22)(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENCECJZBPRAAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)NCCCC3=CC=CC=C3)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Oxoindolin-5-yl)-3-(3-phenylpropyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]thiophene-2-carboxamide](/img/structure/B6574697.png)
![1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6574711.png)
![3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-methoxyphenyl)urea](/img/structure/B6574719.png)
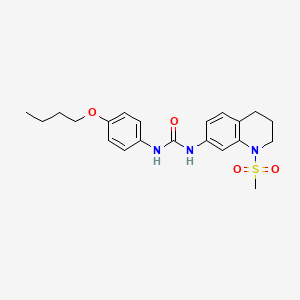
![1-[(4-fluorophenyl)methyl]-3-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea](/img/structure/B6574736.png)
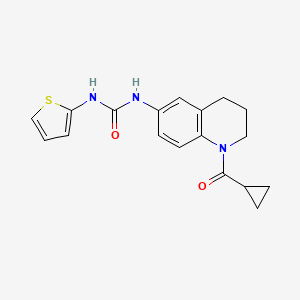
![1-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6574750.png)

![3-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-1-(2,3-dimethoxyphenyl)urea](/img/structure/B6574761.png)
![3-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-1-(4-chlorophenyl)urea](/img/structure/B6574767.png)
![3-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-1-(3-phenylpropyl)urea](/img/structure/B6574774.png)

